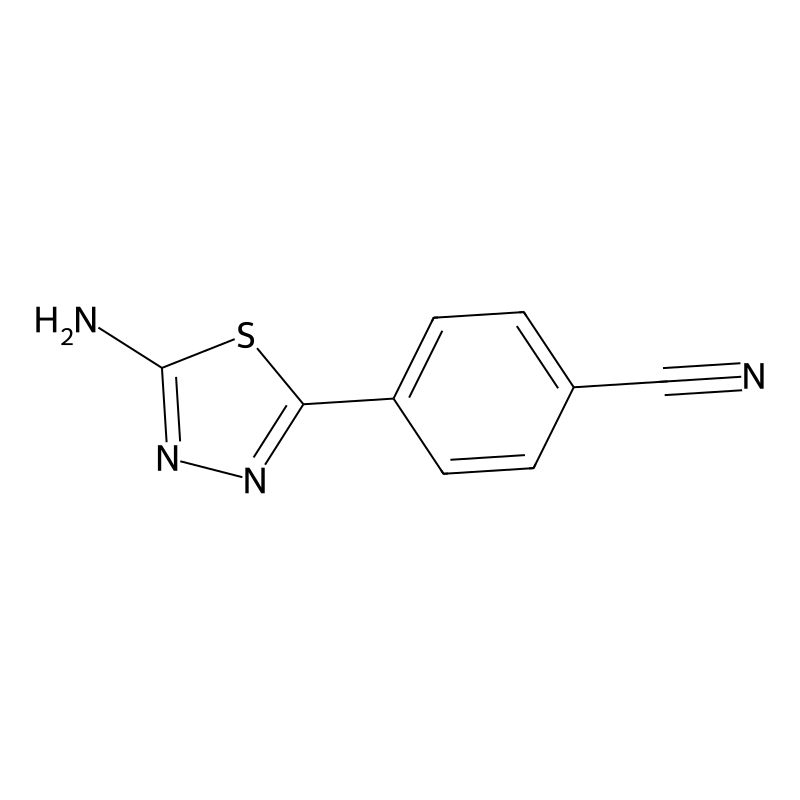

4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile is a compound featuring a benzonitrile moiety linked to a 5-amino-1,3,4-thiadiazole group. The chemical formula for this compound is , and it has a molecular weight of approximately 248.33 g/mol. The structure includes a thiadiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, contributing to its unique chemical properties. This compound is of interest in medicinal chemistry due to its potential biological activities and applications.

The reactivity of 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile can be attributed to the functional groups present in its structure. The thiadiazole ring can undergo various chemical transformations, including:

- Nucleophilic substitutions: The amino group on the thiadiazole can act as a nucleophile, allowing for reactions with electrophiles.

- Condensation reactions: The presence of the nitrile group allows for potential condensation reactions with various amines or alcohols.

- Reduction reactions: The nitrile group may be reduced to an amine under appropriate conditions.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

Compounds containing the 1,3,4-thiadiazole scaffold have been reported to exhibit a wide range of biological activities. Specifically, 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile has shown potential as:

- Antimicrobial agents: Studies indicate that thiadiazole derivatives possess significant antibacterial and antifungal properties .

- Antitumor activity: Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation .

- Enzyme inhibition: The compound may act as an inhibitor for specific enzymes, making it relevant in drug discovery efforts targeting metabolic pathways .

The synthesis of 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile typically involves multi-step processes:

- Formation of the thiadiazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide.

- Nitration or substitution: The benzonitrile moiety can be introduced via nucleophilic substitution on a suitable aromatic precursor.

- Final coupling reaction: The final product is formed by coupling the thiadiazole and benzonitrile components under appropriate conditions.

These synthetic routes allow for the generation of various analogs with modified biological properties.

4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile has several potential applications:

- Pharmaceutical development: Due to its biological activity, it is being explored as a lead compound in drug discovery.

- Agricultural chemistry: Its antimicrobial properties may find applications in developing agrochemicals.

- Material science: Thiadiazole derivatives are also investigated for their electronic properties in organic electronics.

Interaction studies involving 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile have focused on:

- Binding affinity assessments: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.

- Molecular docking studies: Computational methods are employed to predict the interaction modes and affinities with target proteins.

- In vitro assays: Experimental studies confirm the biological activity and therapeutic potential of the compound against various pathogens or cancer cell lines.

Several compounds share structural similarities with 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Amino-1,3,4-thiadiazole | Contains only the thiadiazole ring | Basic scaffold with broad biological activity |

| 2-Amino-5-(substituted phenyl)-1,3,4-thiadiazole | Substituted at different positions on phenyl | Enhanced specificity towards certain biological targets |

| Thiadiazole-based quinazolines | Combines quinazoline structure with thiadiazoles | Notable antitumor activity |

These compounds highlight the versatility of the thiadiazole scaffold while emphasizing the unique structural features and potential applications of 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile in medicinal chemistry.